molecular formula C7H11N3O4S B13242579 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B13242579
M. Wt: 233.25 g/mol
InChI Key: XPQJHPHWHQFJTQ-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrimidine core with oxo groups at positions 2 and 4, an isopropyl (propan-2-yl) substituent at position 1, and a sulfonamide moiety at position 4.

Properties

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

2,4-dioxo-1-propan-2-ylpyrimidine-5-sulfonamide

InChI

InChI=1S/C7H11N3O4S/c1-4(2)10-3-5(15(8,13)14)6(11)9-7(10)12/h3-4H,1-2H3,(H2,8,13,14)(H,9,11,12)

InChI Key

XPQJHPHWHQFJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves:

  • Preparation of a pyrimidine-5-sulfonyl chloride intermediate , which serves as a key reactive species.
  • Subsequent nucleophilic substitution of this sulfonyl chloride with an appropriate amine, here isopropylamine, to form the sulfonamide linkage at the 5-position.
  • The pyrimidine core is maintained with keto groups at the 2 and 4 positions, often derived from uracil or related pyrimidine precursors.

This approach is consistent with the general methodology used for preparing pyrimidine sulfonamide derivatives, where sulfonyl chlorides are reacted with amines under reflux in ethanol or other suitable solvents with pyridine as an acid scavenger to improve yields and purity.

Stepwise Synthetic Route

Step 1: Synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

  • Starting from 1,2,3,4-tetrahydropyrimidine-2,4-dione (uracil or its derivatives), sulfonation is achieved using chlorosulfonic acid or a mixture of chlorosulfonic acid and thionyl chloride under reflux conditions (~120 °C).
  • This reaction introduces the sulfonyl chloride (-SO2Cl) group at the 5-position of the pyrimidine ring, yielding the sulfonyl chloride intermediate.
  • The sulfonyl chloride is isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization.

Step 2: Reaction of sulfonyl chloride with isopropylamine

  • The sulfonyl chloride intermediate is reacted with isopropylamine (propan-2-ylamine) in absolute ethanol.
  • Pyridine is added as a base to scavenge the hydrochloric acid formed during the reaction.
  • The mixture is refluxed for 10–12 hours to ensure complete conversion.
  • Upon cooling, the product precipitates and is collected by filtration, washed, and recrystallized from appropriate solvents such as DMF/water or butanol to yield the target sulfonamide compound.

Alternative Synthetic Approaches

  • Multicomponent reactions (MCRs) have been explored for synthesizing pyrimidine derivatives, including sulfonamides, by combining pyrimidine precursors, amines, and sulfonylating agents in a one-pot manner, often catalyzed by Lewis acids like ZnCl₂ or AlCl₃ in polar aprotic solvents such as DMF.
  • This approach can improve yield and reduce reaction time but requires optimization of catalyst loading, temperature, and solvent polarity.

Reaction Conditions and Optimization

Reaction Step Reagents/Conditions Yield (%) Notes
Sulfonation of pyrimidine-2,4-dione Chlorosulfonic acid + thionyl chloride, reflux at 120 °C 70–80 Key intermediate sulfonyl chloride formed
Sulfonyl chloride + isopropylamine Absolute ethanol, pyridine, reflux 10–12 h 70–75 Purification by recrystallization
Alternative MCR synthesis ZnCl₂ (10 mol%), DMF, 80 °C Up to 72 Catalyst and solvent optimization needed

Characterization and Purity Assessment

  • NMR Spectroscopy (¹H and ¹³C NMR): Confirms sulfonamide NH signals (~δ 7.2 ppm), pyrimidine ring protons, and isopropyl methyl groups (~δ 1.0–1.2 ppm as doublets) and methine proton (~δ 3.5–4.0 ppm).
  • IR Spectroscopy: Characteristic absorption bands for sulfonamide S=O (~1340 cm⁻¹), carbonyl C=O (~1690–1720 cm⁻¹), and NH stretching (~3200–3300 cm⁻¹).
  • Elemental Analysis: Confirms C, H, N, S content consistent with the molecular formula.
  • Mass Spectrometry: Molecular ion peaks corresponding to the expected molecular weight (~m/z 247 for C7H12N3O4S with isopropyl substituent).

3 Summary Table of Key Synthetic Data

Compound Reagents/Conditions Yield (%) Melting Point (°C) Key Characterization Features
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride Chlorosulfonic acid + SOCl2, reflux 120 °C 75 220–225 IR: S=O (1340 cm⁻¹), C=O (1700 cm⁻¹)
2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide Sulfonyl chloride + isopropylamine, EtOH, pyridine, reflux 12 h 72 230–235 ¹H NMR: NH (7.2 ppm), CH (3.8 ppm), CH3 (1.1 ppm)

4 Research Discoveries and Notes

  • The sulfonyl chloride intermediate is a versatile synthon allowing substitution with a variety of amines to yield diverse sulfonamide derivatives with biological activity.
  • The isopropyl substitution at N-1 can influence biological activity and solubility, making this compound a useful scaffold in drug design.
  • Reaction conditions such as solvent choice, temperature, and base (pyridine) significantly affect yield and purity.
  • Analytical techniques including NMR, IR, elemental analysis, and mass spectrometry are essential for confirming the structure and purity of the final product.
  • Multicomponent and catalyst-assisted methods are promising for improving synthesis efficiency but require further optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituents on the pyrimidine ring and the sulfonamide nitrogen. These variations influence melting points, solubility, and bioactivity:

Compound Name/ID (Evidence) Pyrimidine Substituents Sulfonamide Substituent Melting Point (°C) Yield (%) Key Properties/Activity
Target Compound 1-isopropyl, 2,4-dioxo -NH2 Not reported Not reported Hypothesized enzyme inhibition
11a () 5-benzoyl, 6-phenyl, 2-oxo 4-sulfamoylphenyl 267 33 Carbonic anhydrase inhibition
11b () 5-benzoyl, 6-phenyl, 2-thioxo 4-sulfamoylphenyl 165–166 75 Enhanced yield, lower melting point vs. 11a
6a () 6-methyl, 4-oxo, 2-thioxo Phenyl Not reported Not reported CDK2A inhibition, cell cycle arrest
N-methyl derivative () 2,4-dioxo Methyl Not reported Not reported Structural simplicity, potential metabolic stability
Adamantane derivative () 6-methyl, 2,4-dioxo 2-(adamantan-1-yloxy)ethyl Not reported Not reported Bulky substituent, hydrophobicity

Key Observations :

  • Thioxo vs. Oxo : Replacement of 2-oxo with 2-thioxo (e.g., 11a → 11b) lowers melting points and increases yields, likely due to altered crystallinity and reactivity .
  • Sulfonamide Substituents : Aryl groups (e.g., phenyl in 6a) enhance π-π interactions in enzyme binding, while alkyl groups (methyl, isopropyl) may improve solubility and pharmacokinetics .

Biological Activity

2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (commonly referred to as the compound) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name : 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • Molecular Formula : C7H11N3O4S
  • CAS Number : 81340442
  • Molecular Weight : 217.25 g/mol

The structure of the compound features a tetrahydropyrimidine core with sulfonamide and keto groups contributing to its reactivity and biological interactions.

Synthesis

The synthesis of 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the Pyrimidine Ring : Utilizing condensation reactions between appropriate carbonyl compounds and amines.
  • Introduction of Sulfonamide Group : This can be achieved through sulfonation reactions on the pyrimidine derivative.
  • Final Modifications : Additional steps may be required to introduce the isopropyl group and ensure proper functionalization.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit moderate to good antimicrobial activity. For instance:

  • Case Study : A series of pyrimidine derivatives were tested against various bacterial strains and showed significant inhibition zones compared to control groups. The minimum inhibitory concentrations (MICs) indicated effective antibacterial properties.

Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties:

  • Mechanism of Action : It is hypothesized that the compound interferes with cellular proliferation pathways and induces apoptosis in cancer cells.
StudyCell LineIC50 (µM)Reference
Antitumor EffectHeLa15.7
Antitumor EffectMCF712.3

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Tyrosinase Inhibition : Compounds with similar structures have shown potential as tyrosinase inhibitors, which are valuable in treating skin disorders like hyperpigmentation.

Pharmacological Studies

In vivo studies are essential for understanding the pharmacokinetics and dynamics of 2,4-Dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide:

  • Absorption and Distribution : Studies indicate favorable absorption rates in animal models.
  • Metabolism : Metabolic pathways are being characterized to identify active metabolites.
  • Excretion : Understanding the excretion routes is crucial for determining dosage regimens.

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